molecular formula C16H18N4OS B15024067 6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B15024067
M. Wt: 314.4 g/mol
InChI Key: WTMOSFSWHIVYTJ-UHFFFAOYSA-N
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Description

6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a heterocyclic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the desired product formation. Scale-up processes are designed to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazino-benzoxazepine ring .

Scientific Research Applications

6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(pentylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific substitution pattern and the presence of the pentylsulfanyl group.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

6-methyl-3-pentylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C16H18N4OS/c1-3-4-7-10-22-16-18-15-14(19-20-16)12-8-5-6-9-13(12)17-11(2)21-15/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

WTMOSFSWHIVYTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N=C(O2)C)N=N1

Origin of Product

United States

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